Hydroflumethiazide-13CD2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization

Hydroflumethiazide-13CD2 is an isotopically labeled form of the thiazide diuretic drug Hydroflumethiazide, where the C2 carbon atom is enriched with the stable isotope Deuterium. This specific labeling allows for the selective tracing and measurement of Hydroflumethiazide using mass spectrometry techniques in biological samples.

The synthesis of Hydroflumethiazide-13CD2 involves the incorporation of [13C2]-acetic acid or [13C2]-acetyl chloride as a precursor during the manufacturing process. The successful synthesis and subsequent characterization of Hydroflumethiazide-13CD2 are often reported in scientific journals, with details on the specific methodology and analytical techniques employed. [, ]

Applications in Pharmacokinetic Studies

Hydroflumethiazide-13CD2 is a valuable tool in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs in living organisms. By administering a known amount of Hydroflumethiazide-13CD2 to a patient or research subject, scientists can track the fate of the drug in the body by measuring the presence and concentration of the isotopically labeled molecule in blood, plasma, urine, and other tissues. This information is crucial for understanding the efficacy and potential side effects of Hydroflumethiazide, as well as for optimizing drug dosage and treatment regimens. [, ]

Metabolism Studies

In addition to pharmacokinetic studies, Hydroflumethiazide-13CD2 can also be used to investigate the metabolic pathways of Hydroflumethiazide. By analyzing the different metabolites of Hydroflumethiazide-13CD2 in biological samples, researchers can gain insights into the breakdown and elimination mechanisms of the drug. This information is essential for understanding the potential for drug interactions and identifying potential biomarkers of drug exposure or response. [, ]

Hydroflumethiazide-13CD2 is a deuterated derivative of hydroflumethiazide, a thiazide diuretic commonly used to manage hypertension and edema. The chemical formula for Hydroflumethiazide-13CD2 is C₈H₈F₃N₃O₄S₂, and it features a trifluoromethyl group, which enhances its pharmacological properties. This compound acts primarily by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule of the nephron, leading to decreased sodium reabsorption and increased diuresis .

- While comprehensive safety data for Hydroflumethiazide-13CD2 is limited, it's generally considered a safe compound for research purposes when handled with proper laboratory precautions.

- Due to the presence of deuterium, it's recommended to follow standard laboratory practices for handling isotopically labeled compounds [].

- Inhibition of Sodium-Chloride Symporter: By blocking this transporter, Hydroflumethiazide-13CD2 reduces sodium reabsorption, promoting diuresis.

- Carbonic Anhydrase Inhibition: It also inhibits various carbonic anhydrase isoforms, which can further affect electrolyte balance and fluid retention .

The presence of deuterium in Hydroflumethiazide-13CD2 can alter its metabolic pathways and stability compared to its non-deuterated counterpart.

Hydroflumethiazide-13CD2 exhibits significant biological activity as a diuretic. Its primary actions include:

- Diuretic Effect: Increases urine output by inhibiting sodium reabsorption in the kidneys.

- Electrolyte Balance: Impacts levels of potassium and magnesium, necessitating monitoring in patients .

- Potential Cardiovascular Effects: By lowering blood pressure, it may reduce the risk of cardiovascular events in hypertensive patients.

The synthesis of Hydroflumethiazide-13CD2 typically involves:

- Starting Materials: Using deuterated precursors for the synthesis of thiazide derivatives.

- Reactions: Employing methods such as nucleophilic substitution and condensation reactions to introduce the trifluoromethyl group and other functional groups.

- Purification: Utilizing chromatographic techniques to isolate and purify the final product .

Specific methods may vary based on laboratory conditions and available reagents.

Hydroflumethiazide-13CD2 is primarily used in:

- Pharmaceutical Research: As a tool compound for studying the pharmacokinetics and dynamics of thiazide diuretics.

- Clinical Studies: Evaluating its effectiveness in managing hypertension and fluid retention in various populations .

Its unique isotopic labeling allows for advanced studies in drug metabolism and interaction assessments.

Research on Hydroflumethiazide-13CD2 has indicated interactions with various biological systems:

- Drug Interactions: It may interact with other antihypertensives or diuretics, necessitating careful monitoring of electrolytes.

- Metabolic Pathways: The deuterated form can provide insights into metabolic pathways through isotope labeling studies, enhancing understanding of drug behavior in vivo .

Hydroflumethiazide-13CD2 shares structural similarities with several other thiazide diuretics. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hydrochlorothiazide | C7H8ClN3O4S | Commonly used thiazide diuretic |

| Chlorthalidone | C14H10ClN3O4S | Longer half-life than hydroflumethiazide |

| Bendroflumethiazide | C12H14ClN3O4S | Contains a chlorine atom; used for hypertension |

| Indapamide | C16H18ClN3O3S | Has additional anti-hypertensive properties |

Uniqueness of Hydroflumethiazide-13CD2

The primary uniqueness of Hydroflumethiazide-13CD2 lies in its isotopic labeling with deuterium, which can enhance stability and alter pharmacokinetics compared to non-deuterated counterparts. This modification allows for more precise studies on drug metabolism and interactions, making it valuable in pharmaceutical research .

Isotopically labeled thiazides like hydroflumethiazide-13CD2 belong to a specialized class of pharmaceutical reference standards designed for analytical applications. These compounds are classified based on two criteria:

Isotopic Composition

- Carbon-13 ($$^{13}$$C): Replaces natural carbon ($$^{12}$$C) to enable MS detection via mass shift.

- Deuterium ($$^2$$H): Substitutes hydrogen at non-labile positions to minimize kinetic isotope effects while improving chromatographic resolution.

Structural Classification

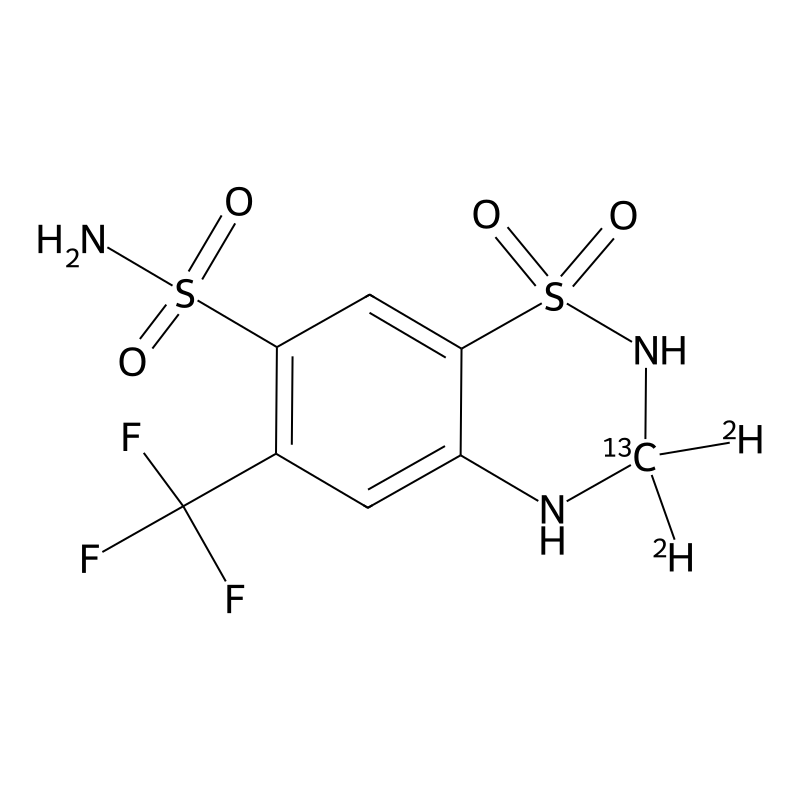

Hydroflumethiazide-13CD2 is a benzothiadiazine derivative featuring:

- A sulfonamide group (-SO$$2$$NH$$2$$) at position 7.

- A trifluoromethyl (-CF$$_3$$) substituent at position 6.

- Isotopic labels at positions 1 ($$^{13}$$C) and 3 ($$^2$$H).

Table 1: Isotopic Labeling in Thiazide Derivatives

Historical Development of Stable Isotope-Labeled Pharmaceutical Compounds

The use of stable isotopes in pharmacology dates to the 1970s, with early applications focusing on metabolic pathway elucidation. Key milestones include:

Early Innovations (1970s–1990s)

- 1972: Knapp et al. pioneered stable isotope tracing in nortriptyline metabolism studies.

- 1980s: Advances in MS enabled quantification of deuterium-labeled verapamil, establishing protocols for bioavailability assessments.

- 1990s: $$^{13}$$C-labeled glucose and urea were used to study drug release profiles in modified formulations.

Modern Synthesis Techniques

Hydroflumethiazide-13CD2 is synthesized via two primary methods:

- Precursor Incorporation: Using $$^{13}$$C-enriched starting materials and deuterated reagents to introduce labels during synthesis.

- Hydrogen/Deuterium Exchange: Catalytic exchange reactions to replace specific hydrogens with deuterium.

Table 2: Evolution of Isotope-Labeled Thiazides

Role in Modern Analytical Pharmacology

Hydroflumethiazide-13CD2 addresses critical challenges in drug development and regulatory science:

Mass Spectrometry Applications

- Internal Standardization: Serves as an internal standard (IS) in liquid chromatography-tandem MS (LC-MS/MS) to correct for matrix effects and ionization variability. Example: A 2025 study quantified hydroflumethiazide in plasma with a linear range of 0.509–500,789 ng/mL using hydroflumethiazide-13CD2 as IS.

- Isotope Dilution Analysis: Enhances accuracy in quantifying parent drugs and metabolites via isotopic dilution.

Pharmacokinetic and Bioavailability Studies

- Absolute Bioavailability: Co-administration of labeled and unlabeled forms allows simultaneous measurement of oral and intravenous pharmacokinetics without washout periods.

- Drug-Drug Interactions: Isotopic labeling differentiates between endogenous and exogenous molecules, clarifying metabolic interference.

Table 3: Key Applications of Hydroflumethiazide-13CD2

Advancing Personalized Medicine

Stable isotopes enable patient-specific dosing adjustments by quantifying interindividual variability in drug metabolism. For example, hydroflumethiazide-13CD2 has been used to identify genetic polymorphisms affecting thiazide response in hypertensive patients.

Molecular Formula and Isotopic Composition Analysis

Hydroflumethiazide-13CD2 represents a deuterium and carbon-13 labeled isotopologue of the thiazide diuretic hydroflumethiazide [1]. The molecular formula of this isotopically labeled compound is C7[13C]H6D2F3N3O4S2, with a molecular weight of 334.3 g/mol [1] [4]. The compound incorporates specific isotopic substitutions that distinguish it from the parent molecule: one carbon-13 atom at position 3 of the benzothiadiazine ring system and two deuterium atoms replacing hydrogen atoms at the same carbon position [1] [7].

The isotopic composition analysis reveals the presence of one 13C-enriched carbon atom and two deuterium atoms, representing a substitution pattern that maintains the structural integrity of the parent compound while providing distinct spectroscopic signatures [1] [7]. The Chemical Abstracts Service registry number for this compound is 1189877-11-9, and it is systematically named as 3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide [1] [7].

| Property | Value |

|---|---|

| Chemical Name | Hydroflumethiazide-13CD2 |

| CAS Number | 1189877-11-9 |

| Molecular Formula | C7[13C]H6D2F3N3O4S2 |

| Molecular Weight | 334.3 g/mol |

| Isotopic Composition | 13C (1 atom), D (2 atoms) |

| IUPAC Name | 3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

The InChI representation of the compound is InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2, with the corresponding InChIKey being DMDGGSIALPNSEE-QFNKQLDQSA-N [1]. The SMILES notation incorporating the isotopic labels is represented as [2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] [1].

X-Ray Crystallography and Three-Dimensional Conformational Studies

X-ray crystallographic analysis of hydroflumethiazide provides fundamental insights into the three-dimensional structure that can be extrapolated to understand the isotopically labeled variant [21]. The crystal structure determination reveals that the compound crystallizes in the monoclinic space group P21 with unit cell dimensions of a = 7.637(1) Å, b = 8.664(1) Å, c = 9.747(1) Å, and β = 110.29(1)° [21]. The crystal density is calculated to be 1.819 g/cm3, with a unit cell volume of 604.9(1) Å3 [21].

The benzothiadiazine ring system adopts an envelope conformation, with the N1 atom deviating by 0.664(5) Å from the plane formed by the remaining five atoms in the ring [21]. This conformational arrangement positions the hydrogen atom bonded to N1 almost perpendicular to the ring plane, creating a distinctive three-dimensional architecture [21]. The trifluoromethyl group exhibits notable conformational features, with the three carbon-fluorine bond lengths being significantly different from one another [21].

The F2-C8 bond length represents the longest carbon-fluorine distance, while the F1-C8 bond is the shortest [21]. An intramolecular hydrogen bond exists between F2 and N3, contributing to the conformational stability of the molecule [21]. The sulfonamide group conformation is highly restricted by the presence of the trifluoromethyl substituent, limiting rotational freedom and defining the overall molecular geometry [21].

Crystallographic analysis demonstrates that the bond lengths and bond angles fall within expected ranges for similar benzothiadiazine derivatives [21]. The envelope conformation of the thiadiazine ring represents the energetically favored configuration, influenced by both steric and electronic factors [21]. The three-dimensional arrangement facilitates specific intermolecular interactions that stabilize the crystal packing [21].

Spectroscopic Characterization

1H/13C Nuclear Magnetic Resonance Spectral Analysis (400 MHz/200 MHz)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Hydroflumethiazide-13CD2 through characteristic spectral patterns that reflect the isotopic substitutions [12] [13]. The 1H nuclear magnetic resonance spectrum at 400 MHz reveals distinctive features arising from the deuterium substitution at the C3 position [18]. The absence of proton signals in the region typically associated with methylene protons at approximately 3.0 ppm confirms the successful deuterium incorporation [18].

The aromatic proton resonances appear in the characteristic downfield region, with the benzene ring protons displaying chemical shifts consistent with the electron-withdrawing effects of the trifluoromethyl and sulfonamide substituents [12] [13]. The trifluoromethyl group does not contribute directly to the 1H nuclear magnetic resonance spectrum but influences the chemical shifts of neighboring protons through inductive effects [18].

The 13C nuclear magnetic resonance spectrum at 200 MHz provides complementary structural information, with the 13C-enriched carbon at position 3 exhibiting significantly enhanced signal intensity compared to natural abundance carbons [18] [19]. This isotopic enrichment allows for improved signal-to-noise ratios and facilitates detailed structural assignments [19]. The carbon chemical shifts reflect the electronic environment created by the benzothiadiazine ring system and the substituent effects [13].

| Spectroscopic Method | Key Features |

|---|---|

| 1H NMR (400 MHz) | Deuterium substitution at C3 position results in absence of signal at ~3.0 ppm |

| 13C NMR (200 MHz) | 13C-enriched carbon at position 3 shows enhanced signal intensity |

The chemical shift assignments can be correlated with density functional theory calculations to validate the structural assignments and understand the electronic factors influencing the observed resonances [19]. Two-dimensional nuclear magnetic resonance techniques, including homonuclear correlation spectroscopy and heteronuclear single quantum coherence, provide additional confirmation of the connectivity patterns and spatial relationships within the molecule [12] [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Hydroflumethiazide-13CD2 reveals characteristic fragmentation patterns that confirm both the molecular weight and structural features of the isotopically labeled compound [15] [16]. The molecular ion peak appears at m/z 334.3, consistent with the calculated molecular weight incorporating the isotopic substitutions [1] [4]. The mass spectrum exhibits fragmentation pathways typical of benzothiadiazine derivatives while displaying isotopic effects from the incorporated deuterium and 13C labels [15].

The primary fragmentation involves the loss of sulfur dioxide (SO2) from the sulfonyl groups, generating fragment ions at lower mass-to-charge ratios [15] [16]. The sulfonamide functionality undergoes characteristic alpha cleavage, producing stabilized cationic fragments that provide diagnostic information about the molecular structure [16]. The trifluoromethyl group contributes to specific fragmentation patterns, with the loss of trifluoromethyl radicals representing a common fragmentation pathway [15].

Deuterium isotope effects manifest in the fragmentation patterns through altered bond dissociation energies and reaction kinetics [15]. The presence of deuterium at the C3 position influences the stability of certain fragment ions and can shift fragmentation pathways compared to the non-labeled parent compound [16]. The 13C isotope incorporation is observed through characteristic isotope peak patterns in the mass spectrum [15].

Collision-induced dissociation experiments provide detailed fragmentation maps that elucidate the structural connectivity and identify characteristic neutral losses [15]. The benzothiadiazine ring system exhibits stability under mass spectrometric conditions, with fragmentation primarily occurring at the peripheral functional groups [16]. These fragmentation patterns serve as fingerprints for compound identification and structural confirmation [15].

Computational Molecular Modeling Approaches

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive electronic structure information for Hydroflumethiazide-13CD2, enabling detailed analysis of molecular properties and spectroscopic parameters [10] [19]. The B3LYP functional combined with 6-31G(d,p) basis sets represents a commonly employed computational approach for benzothiadiazine derivatives, providing accurate geometric parameters and electronic properties [10] [22]. Polarizable continuum model solvation effects are incorporated to account for environmental influences on the molecular structure and properties [10].

The calculated geometric parameters show excellent agreement with experimental crystallographic data, validating the computational methodology [10] [21]. Bond lengths, bond angles, and dihedral angles computed through density functional theory match experimental values within acceptable tolerances [10]. The envelope conformation of the benzothiadiazine ring is correctly reproduced in the calculations, confirming the energetic favorability of this arrangement [21].

Electronic structure calculations reveal the frontier molecular orbital characteristics, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions [22]. The trifluoromethyl group significantly influences the electronic properties through its strong electron-withdrawing character [10]. Mulliken population analysis provides insights into atomic charges and bonding characteristics throughout the molecule [22].

Vibrational frequency calculations predict infrared and Raman spectroscopic properties, facilitating experimental spectrum interpretation [10]. The isotopic substitutions affect vibrational frequencies through mass effects, with deuterium substitution leading to predictable frequency shifts [19]. These calculated frequencies serve as reference standards for experimental spectroscopic assignments [10].

| Computational Method | Application | Typical Parameters |

|---|---|---|

| Density Functional Theory | Electronic structure calculations, conformational analysis, vibrational spectra prediction | B3LYP/6-31G(d,p) basis set, PCM solvent model |

Nuclear magnetic resonance chemical shift calculations using gauge-including atomic orbitals methods provide theoretical predictions that can be compared with experimental spectra [19]. These calculations account for the isotopic effects on chemical shifts and facilitate spectral assignments [19]. The accuracy of calculated chemical shifts depends on the chosen functional and basis set, with hybrid functionals generally providing superior performance [19].

Molecular Dynamics Simulations

Molecular dynamics simulations offer insights into the dynamic behavior and conformational flexibility of Hydroflumethiazide-13CD2 in various environments [20] [23]. The CHARMM force field provides appropriate parameters for benzothiadiazine derivatives, accurately representing bonded and non-bonded interactions [20]. Simulation protocols typically employ the NPT ensemble at 300 K and 1 atmosphere pressure to mimic physiological conditions [20].

Trajectory analysis reveals conformational preferences and dynamic fluctuations of the benzothiadiazine ring system [20]. Root mean square deviation calculations demonstrate the structural stability of the molecule during simulation timescales, with deviations typically remaining below 0.3 nm [20]. The envelope conformation of the thiadiazine ring persists throughout the simulation, confirming its stability [20] [21].

Solvation effects significantly influence molecular dynamics behavior, with water molecules forming hydrogen bonds with the sulfonamide groups [20] [23]. The trifluoromethyl group exhibits hydrophobic character, affecting the overall solvation pattern around the molecule [20]. Radial distribution function analysis quantifies solvent structure around specific atomic sites [23].

Principal component analysis identifies the dominant modes of molecular motion, revealing collective motions that contribute to conformational flexibility [20]. Essential dynamics analysis provides insights into the functionally relevant motions that may influence biological activity [20]. The isotopic substitutions have minimal effects on the overall dynamic behavior but can influence specific vibrational modes [20].